Cas no 76006-15-0 (3-nitro-1H-Pyrazolo[3,4-c]pyridine)
3-nitro-1H-Pyrazolo[3,4-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-1H-Pyrazolo[3,4-c]pyridine
- 3-nitro-2H-pyrazolo[3,4-c]pyridine
- MFCD11846324
- VVSLBMZXHWNKSN-UHFFFAOYSA-
- InChI=1/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
- 76006-15-0
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- MDL: MFCD11846324
- Inchi: 1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
- InChI Key: VVSLBMZXHWNKSN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C2C=CN=CC2=NN1)=O
Computed Properties
- Exact Mass: 164.03342538g/mol
- Monoisotopic Mass: 164.03342538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 87.4Ų
3-nitro-1H-Pyrazolo[3,4-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 189726-500mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 500mg |
$900.00 | 2023-09-07 | ||
| Matrix Scientific | 189726-1g |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 1g |
$1426.00 | 2023-09-07 | ||
| Matrix Scientific | 189726-5g |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 5g |
$4276.00 | 2023-09-07 | ||
| Alichem | A029198699-250mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 250mg |
$443.04 | 2023-09-01 | |
| Alichem | A029198699-1g |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 1g |
$1095.92 | 2023-09-01 | |
| Ambeed | A413181-100mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 100mg |
$273.0 | 2025-04-17 | |
| Ambeed | A413181-250mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 250mg |
$461.0 | 2025-04-17 | |
| Ambeed | A413181-1g |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 1g |
$1243.0 | 2025-04-17 | |
| 1PlusChem | 1P00GATE-100mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 100mg |
$234.00 | 2024-04-21 | |
| 1PlusChem | 1P00GATE-250mg |
3-Nitro-1H-pyrazolo[3,4-c]pyridine |
76006-15-0 | 95% | 250mg |
$383.00 | 2024-04-21 |
3-nitro-1H-Pyrazolo[3,4-c]pyridine Suppliers
3-nitro-1H-Pyrazolo[3,4-c]pyridine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3-nitro-1H-Pyrazolo[3,4-c]pyridine
3-Nitro-1H-Pyrazolo[3,4-c]Pyridine: A Comprehensive Overview
3-Nitro-1H-Pyrazolo[3,4-c]pyridine, also known by its CAS registry number CAS No. 76006-15-0, is a heterocyclic aromatic compound with significant interest in various fields of chemistry and materials science. This compound belongs to the class of pyrazolopyridines, which are fused bicyclic structures combining pyrazole and pyridine rings. The presence of a nitro group at the 3-position introduces unique electronic and structural properties that make it a valuable molecule for research and applications.
The structure of 3-nitro-1H-pyrazolo[3,4-c]pyridine consists of a pyridine ring fused with a pyrazole ring. The nitro group (-NO₂) is attached at the third position of the pyrazole ring, which significantly influences the compound's electronic characteristics. This substitution pattern leads to increased electron-withdrawing effects, enhancing the molecule's reactivity in certain chemical reactions. Recent studies have highlighted its potential as a building block in organic synthesis due to its ability to undergo various transformations while maintaining the integrity of the fused ring system.
In terms of physical properties, 3-nitro-1H-pyrazolo[3,4-c]pyridine exhibits a high melting point and moderate solubility in common organic solvents. Its UV-vis spectrum shows strong absorption bands in the visible region, indicating its potential for use in optoelectronic materials. Additionally, the compound demonstrates thermal stability up to 250°C under inert conditions, making it suitable for high-temperature applications.
Recent research has focused on the synthesis and characterization of 3-nitro-1H-pyrazolo[3,4-c]pyridine derivatives for their applications in drug discovery and materials science. For instance, studies have shown that this compound can act as a precursor for generating bioactive molecules with potential anti-inflammatory and anticancer properties. The nitro group's electron-withdrawing effect facilitates the formation of hydrogen bonds and π-π interactions, which are crucial for molecular recognition in biological systems.
In the field of materials science, 3-nitro-1H-pyrazolo[3,4-c]pyridine has been explored as a component in organic semiconductors. Its conjugated π-system allows for efficient charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements have demonstrated that incorporating this compound into polymer blends can enhance device performance by improving charge carrier mobility and emission efficiency.
The synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available starting materials such as o-phenylenediamine or pyridine derivatives. The most common approach includes condensation reactions followed by nitration to introduce the nitro group at the desired position. Optimization of reaction conditions has led to higher yields and better control over product purity.
In conclusion, 3-nitro-1H-pyrazolo[3,4-c]pyridine, with its unique structural features and versatile reactivity, continues to be an area of active research across multiple disciplines. Its applications span from drug development to advanced materials science, driven by its ability to participate in diverse chemical transformations while maintaining its core structure intact. As research progresses, new insights into its properties and potential uses are expected to emerge.
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